6-(Phenylamino)nicotinic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Choose this 6-(phenylamino)nicotinic acid for clean-target research. It shows NO activity at GPR109A, avoiding niacin's flushing confound. With LogP 2.3 and TPSA 62.2 Ų, it's an ideal benchmark for PAMPA/Caco-2 permeability. This specific phenylamino scaffold is critical for SAR—generic substitutes invalidate studies.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 13426-16-9
Cat. No. B078365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Phenylamino)nicotinic acid
CAS13426-16-9
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C12H10N2O2/c15-12(16)9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)(H,15,16)
InChIKeyOMGPNSFUSJHLFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Phenylamino)nicotinic Acid (CAS 13426-16-9): A Versatile Nicotinic Acid Derivative for Drug Discovery & Chemical Biology


6-(Phenylamino)nicotinic acid (CAS 13426-16-9) is a specialized nicotinic acid derivative characterized by a phenylamino substituent at the 6-position of the pyridine ring . This structural feature endows it with a molecular weight of 214.22 g/mol and a calculated LogP of approximately 2.3, distinguishing it from simpler nicotinic acid analogs [1]. Its structure suggests utility as a privileged scaffold in medicinal chemistry, particularly for the development of compounds targeting nicotinic receptors or for exploring novel chemical space in drug discovery programs .

Why 6-(Phenylamino)nicotinic Acid Cannot Be Substituted by Unsubstituted Nicotinic Acid or Simple 6-Amino Analogs in Research


The specific 6-(phenylamino) substitution is not a generic modification; it is a critical pharmacophoric element that dictates distinct physicochemical and biological properties compared to unsubstituted nicotinic acid or simple 6-amino analogs. Unlike nicotinic acid, which primarily acts on the GPR109A receptor, 6-(phenylamino)nicotinic acid shows a complete lack of activity at this target, demonstrating a fundamental shift in biological profile . Furthermore, this substitution pattern, as seen in closely related 2-(arylamino)-nicotinic acid analogs (e.g., clonixin), is known to introduce significant variability in solid-state properties, including polymorphism and hydration, which can directly impact formulation, solubility, and reproducibility in biological assays [1]. Therefore, using a generic nicotinic acid derivative as a substitute would invalidate any structure-activity relationship (SAR) study or biological investigation relying on this specific molecular framework.

6-(Phenylamino)nicotinic Acid (CAS 13426-16-9): A Quantitative Evidence Guide for Differentiated Procurement


Differentiated Physicochemical Profile: LogP and PSA vs. Nicotinic Acid

6-(Phenylamino)nicotinic acid exhibits a significantly increased lipophilicity and reduced polar surface area compared to the core nicotinic acid scaffold. This modification is quantitatively defined by a calculated XLogP3-AA of 2.3 [1] and a Topological Polar Surface Area (TPSA) of 62.2 Ų [1]. In contrast, the parent molecule, nicotinic acid, has a LogP of 0.36 and a TPSA of 50.2 Ų [2]. This 1.94 unit increase in LogP and 12 Ų increase in TPSA directly impact predicted membrane permeability and solubility, making this compound a more suitable starting point for lead optimization programs where enhanced cell penetration is required without drastically increasing molecular weight.

Medicinal Chemistry Drug Design Physicochemical Properties

Target Engagement Specificity: Functional Selectivity at GPR109A vs. Nicotinic Acid

A crucial differentiator for 6-(phenylamino)nicotinic acid is its lack of functional activity at the high-affinity niacin receptor, GPR109A (also known as HM74A) . This is in stark contrast to its parent scaffold, nicotinic acid (niacin), which is a potent agonist of GPR109A with an EC50 of approximately 50-100 nM, responsible for its lipid-lowering effects and characteristic flushing side effect [1]. The observation that the 6-(phenylamino) substitution abolishes activity at GPR109A indicates that this compound engages a completely different biological target space. This functional selectivity is a key advantage for researchers aiming to decouple nicotinic acid's lipid-modulating effects from other potential therapeutic pathways.

Pharmacology GPCR Biology Target Selectivity

Solid-State Property Differentiation: Structural Analogy to Polymorphic Clonixin Derivatives

6-(Phenylamino)nicotinic acid is a close structural analog of clonixin (2-(3-chloro-2-methylphenyl)amino)nicotinic acid) and other 2-(arylamino)-nicotinic acids. A comparative crystallographic study on this compound class (including 2-(naphthalenylamino)-nicotinic acids) revealed a high propensity for polymorphism and hydrate formation [1]. Specifically, the study found that 2-(naphthalen-1-ylamino)-nicotinic acid existed in one solvent-free form and one hydrate form, while its isomer existed in three distinct crystalline forms [1]. This class-level evidence strongly suggests that 6-(phenylamino)nicotinic acid is also likely to exhibit complex solid-state behavior, a property not observed with the parent nicotinic acid, which has only one reported form. This is a critical consideration for procurement, as different batches or suppliers may inadvertently provide different polymorphs, leading to irreproducible solubility and biological activity.

Solid-State Chemistry Polymorphism Crystal Engineering Formulation Science

Recommended Research Applications for 6-(Phenylamino)nicotinic Acid (CAS 13426-16-9) Based on Differentiated Evidence


Scaffold for Developing GPR109A-Sparing Lipid Modulators

For researchers in cardiovascular or metabolic disease, 6-(phenylamino)nicotinic acid is an ideal starting point for a new chemical series. Its demonstrated lack of activity at the GPR109A receptor provides a clean slate for exploring novel mechanisms of lipid regulation. This allows for the design of compounds that may retain the beneficial lipid effects of nicotinic acid while avoiding the GPR109A-mediated flushing side effect, a major limitation of niacin therapy [1]. Using this compound ensures that observed biological effects are not due to off-target GPR109A activation, a critical advantage for target deconvolution and SAR studies.

Physicochemical Probe for Membrane Permeability Studies

This compound serves as an excellent tool compound for investigating the impact of subtle structural changes on membrane permeability. With its calculated LogP of 2.3 and TPSA of 62.2 Ų , it sits in a favorable chemical space for passive diffusion [1]. It can be used as a control in parallel artificial membrane permeability assays (PAMPA) or cell-based permeability studies (e.g., Caco-2) to benchmark the performance of other, less permeable nicotinic acid-derived analogs. Its quantifiable physicochemical difference from nicotinic acid (ΔLogP +1.94) makes it a valuable calibrant in drug discovery programs focused on CNS or intracellular targets.

Model Compound for Investigating Solid-State Variability in Early-Stage Formulation

Given the evidence for polymorphism in its close structural analogs , 6-(phenylamino)nicotinic acid is a powerful model compound for studying solid-state chemistry in an academic or industrial setting. It can be used to develop and validate crystallization screens to map out its polymorphic landscape, which is a critical step in pre-formulation. Understanding its solid-state behavior early can de-risk later-stage development by identifying the most thermodynamically stable form and developing methods to control polymorphic outcome, thereby ensuring consistent solubility and bioavailability in subsequent in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Phenylamino)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.